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Compound of Interest
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Cat. No.: B1681200 Get Quote

In the landscape of therapeutic agents targeting sodium-glucose cotransporters (SGLTs) for the

management of type 2 diabetes, T-1095A and dapagliflozin represent two distinct approaches

to modulating glucose reabsorption. While direct head-to-head clinical studies are not readily

available in published literature, a comparative analysis can be synthesized from individual

preclinical and clinical data. This guide provides an objective comparison of their performance,

supported by available experimental data, to inform researchers, scientists, and drug

development professionals.

Data Presentation: Quantitative Comparison
The following tables summarize the in vitro inhibitory potency of T-1095 (the prodrug of T-
1095A) and dapagliflozin against human SGLT1 and SGLT2. It is important to note that T-1095

is metabolized to its active form, T-1095A, which is reportedly approximately 10 times more

potent. However, specific IC50 values for T-1095A are not consistently available in the public

domain.
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Inhibitor Target IC50 (µM)
Selectivity
(SGLT1/SGLT2)

T-1095 hSGLT1 22.8 ~0.1

hSGLT2 2.3

Dapagliflozin hSGLT1 1.4 >1200-fold

hSGLT2 0.0011

Table 1: In Vitro Inhibitory Potency (IC50) of T-1095 and Dapagliflozin.

Inhibitor In Vivo Effect Animal Model Key Findings

T-1095
Increased urinary

glucose excretion

Streptozotocin-

induced diabetic rats

Dose-dependently

suppressed fed

glucose levels.[1]

Reduced blood

glucose and HbA1c

Streptozotocin-

induced diabetic rats

and yellow KK mice

Long-term treatment

showed sustained

glycemic control.

Dapagliflozin
Increased urinary

glucose excretion

Normal and diabetic

rats

Acutely induced renal

glucose excretion.

Reduced

hyperglycemia

Zucker diabetic fatty

(ZDF) rats

Improved glucose

tolerance and reduced

hyperglycemia.

Table 2: Summary of In Vivo Efficacy in Preclinical Models.

Experimental Protocols
The determination of the inhibitory activity of SGLT inhibitors involves a series of standardized

in vitro and in vivo experiments.

In Vitro SGLT Inhibition Assay
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Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against

SGLT1 and SGLT2.

Methodology:

Cell Culture: Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK293)

cells are stably transfected to express human SGLT1 (hSGLT1) or human SGLT2 (hSGLT2).

Glucose Uptake Assay:

Cells are seeded in 96-well plates and grown to confluence.

The cells are washed with a sodium-free buffer to remove any residual glucose.

A sodium-containing buffer is added, along with varying concentrations of the test inhibitor

(e.g., T-1095A or dapagliflozin).

A radiolabeled or fluorescent glucose analog, such as ¹⁴C-alpha-methyl-D-

glucopyranoside ([¹⁴C]AMG) or 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-

Deoxyglucose (2-NBDG), is added to initiate glucose uptake.

After a defined incubation period, the uptake is stopped by washing the cells with ice-cold

sodium-free buffer.

The amount of intracellular glucose analog is quantified using a scintillation counter (for

radiolabeled analogs) or a fluorescence plate reader (for fluorescent analogs).

Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated

relative to a control group without the inhibitor. The IC50 value is then determined by fitting

the data to a dose-response curve.[2]

In Vivo Urinary Glucose Excretion Study
Objective: To assess the pharmacodynamic effect of an SGLT inhibitor on renal glucose

excretion in an animal model.

Methodology:
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Animal Models: Diabetic animal models, such as streptozotocin (STZ)-induced diabetic rats

or Zucker diabetic fatty (ZDF) rats, are commonly used.

Drug Administration: The test compound is administered orally or via another appropriate

route.

Urine Collection: Animals are housed in metabolic cages that allow for the collection of urine

over a specified period (e.g., 24 hours).

Glucose Measurement: The total volume of urine is measured, and the glucose

concentration in the urine is determined using a glucose oxidase assay or a similar method.

Data Analysis: The total amount of glucose excreted in the urine is calculated and compared

between the treated and vehicle control groups.[1]
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Caption: Signaling pathway of SGLT1/SGLT2 inhibition by T-1095A and dapagliflozin.
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Caption: General experimental workflow for the evaluation of SGLT inhibitors.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b1681200?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681200?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681200?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

